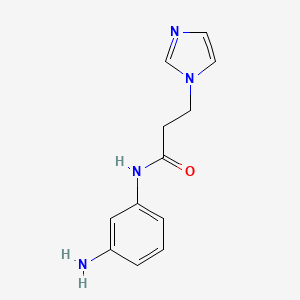N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide
CAS No.: 953739-80-5
Cat. No.: VC4845075
Molecular Formula: C12H14N4O
Molecular Weight: 230.271
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 953739-80-5 |
|---|---|
| Molecular Formula | C12H14N4O |
| Molecular Weight | 230.271 |
| IUPAC Name | N-(3-aminophenyl)-3-imidazol-1-ylpropanamide |
| Standard InChI | InChI=1S/C12H14N4O/c13-10-2-1-3-11(8-10)15-12(17)4-6-16-7-5-14-9-16/h1-3,5,7-9H,4,6,13H2,(H,15,17) |
| Standard InChI Key | SZUYDSKSEFONAI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NC(=O)CCN2C=CN=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Key Properties
N-(3-Aminophenyl)-3-(1H-imidazol-1-yl)propanamide is characterized by three distinct moieties:
-
Imidazole ring: A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, contributing to electron-rich reactivity and potential hydrogen bonding .
-
Propanamide linker: A three-carbon chain terminating in an amide group, providing structural flexibility and sites for derivatization .
-
3-Aminophenyl group: An aromatic amine substituent that enhances solubility and enables further functionalization .
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 230.27 g/mol | |
| CAS Registry Number | 953739-80-5 | |
| IUPAC Name | N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide |
The compound’s structure is validated by spectral data, including NMR and mass spectrometry, which confirm the presence of the imidazole proton environment ( 7.5–7.7 ppm) and amide carbonyl signals ( 168–170 ppm) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide typically involves multi-step organic reactions:
-
Formation of 3-(1H-imidazol-1-yl)propanamide:
-
Reacting imidazole with acrylonitrile followed by hydrolysis yields 3-(1H-imidazol-1-yl)propanamide (CAS 43115-74-8), a precursor.
-
-
Coupling with 3-nitroaniline:
Alternative pathways employ Schotten-Baumann conditions for amide bond formation between 3-(1H-imidazol-1-yl)propanoic acid and 3-aminophenylamine .
Industrial-Scale Production
MolCore BioPharmatech specializes in manufacturing this compound at ≥97% purity under ISO-certified conditions, emphasizing its role as a critical intermediate in active pharmaceutical ingredient (API) synthesis . Scalability challenges include optimizing reaction yields (typically 60–75%) and minimizing byproducts like unreacted imidazole or over-alkylated derivatives .
Structure-Activity Relationships (SAR) and Biological Relevance
Role of the Imidazole Moiety
The imidazole ring’s nitrogen atoms participate in hydrogen bonding and π-π stacking interactions with biological targets, such as enzymes or receptors. For example, imidazole-containing analogs demonstrate enhanced binding to G protein-coupled receptors (GPCRs) like GPR88, a target for neurological disorders .
Impact of the Propanamide Linker
The propanamide spacer balances rigidity and flexibility, enabling optimal spatial orientation for target engagement. Comparative studies with shorter (acetamide) or longer (butanamide) linkers reveal diminished activity, highlighting the importance of the three-carbon chain .
Contributions of the 3-Aminophenyl Group
The aromatic amine group improves aqueous solubility (logP ~1.2) and facilitates protonation under physiological pH, enhancing membrane permeability. Derivatives lacking this substituent exhibit reduced cellular uptake in vitro .
Applications in Pharmaceutical Research
Drug Delivery Systems
The compound’s imidazole moiety enables pH-responsive behavior, making it valuable in nanocarriers for targeted drug delivery. For instance, imidazole-bearing micelles undergo protonation in acidic tumor microenvironments (pH ~6.5), triggering payload release .
Enzyme Inhibition Studies
Preliminary assays suggest inhibitory activity against cytochrome P450 isoforms (e.g., CYP3A4), with IC values in the micromolar range. This positions it as a candidate for drug-drug interaction studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume